1-(4-Methylpyrimidin-2-yl)piperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-2-5-11-10(12-8)13-6-3-9(14)4-7-13/h2,5,9,14H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMNPVVGXNDPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Methylpyrimidin 2 Yl Piperidin 4 Ol and Its Analogs
Strategies for the Preparation of the 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol Core Scaffold
The construction of the this compound core relies on the formation of a crucial bond between the pyrimidine (B1678525) and piperidine (B6355638) rings. Chemists have employed several robust methods to achieve this linkage, primarily centered around nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Approaches to Pyrimidine-Piperidine Linkages
Nucleophilic aromatic substitution (SNAr) is a cornerstone for forging carbon-nitrogen bonds in heteroaromatic systems. rsc.org This approach is particularly effective for electron-deficient rings like pyrimidine, where the presence of nitrogen atoms activates the ring toward nucleophilic attack. rsc.orgmdpi.com The synthesis of the target scaffold typically involves the reaction of a 2-halopyrimidine, such as 2-chloro-4-methylpyrimidine, with piperidin-4-ol. The nitrogen atom of the piperidine acts as the nucleophile, displacing the halide at the C2 position of the pyrimidine ring.
The regioselectivity of SNAr reactions on pyrimidine rings is highly dependent on the substitution pattern. wuxiapptec.com For instance, in reactions with 2,4-dichloropyrimidines, nucleophilic attack by amines often preferentially occurs at the C4 position. wuxiapptec.commdpi.com However, the electronic nature of other substituents and the nucleophile itself can alter this selectivity. In the case of 2-MeSO₂-4-chloropyrimidine, a fascinating dichotomy is observed: amines and Stille couplings favor the C4 position, whereas alkoxides and formamide (B127407) anions selectively substitute at the C2 position. wuxiapptec.com This selectivity is attributed to the formation of a hydrogen bond complex between the acidic methylsulfonyl proton and the incoming nucleophile, which directs the attack to the adjacent C2 position. wuxiapptec.com
The table below summarizes representative SNAr reactions for creating pyrimidine-amine linkages.
Table 1: Examples of SNAr Reactions for Pyrimidine-Piperidine/Amine Linkage Formation
| Pyrimidine Substrate | Nucleophile | Conditions | Product Type | Observed Yield | Source |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine (B19661) | Pyrrolidine | KOH, HPMC in water, rt, 20 min | 4-substituted pyrimidine | High | rsc.org |
| 2-MeSO₂-4-chloropyrimidine | Amines | Standard conditions | C4-substituted pyrimidine | Selective | wuxiapptec.com |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | Low temperature (-78°C) | C2-substituted pyrimidine | Exclusive | wuxiapptec.com |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiols | K₂CO₃/DMF or NEt₃/DCM | C4-substituted product | 47-98% | nih.gov |
| Ring-substituted N-methylpyridinium | Piperidine | Methanol | N-substituted piperidine | Kinetics studied | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Moiety Elaboration
Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing C-N and C-C bonds, offering an alternative and often more versatile route to complex molecules. orgsyn.org The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly relevant for synthesizing and functionalizing the this compound system. orgsyn.orgnih.gov
The Buchwald-Hartwig amination provides a direct method for coupling piperidin-4-ol with a 2-halopyrimidine. rsc.orgresearchgate.net This reaction class is renowned for its broad substrate scope and functional group tolerance, employing a palladium catalyst with specialized phosphine-based ligands (e.g., CM-phos, XPhos) to facilitate the C-N bond formation. orgsyn.orgrsc.orgrsc.org
The Suzuki-Miyaura coupling is primarily used for C-C bond formation and is instrumental in elaborating the pyrimidine ring itself. mdpi.commdpi.com For example, a 2,4-dichloropyrimidine can be selectively functionalized at the C4 position with an aryl or heteroaryl boronic acid, followed by a subsequent SNAr or Buchwald-Hartwig reaction at the C2 position with piperidin-4-ol. mdpi.commdpi.com The use of microwave irradiation can significantly accelerate these coupling reactions, reducing times from hours to minutes. mdpi.comrsc.org
Table 2: Comparison of Palladium-Catalyzed Reactions for Pyrimidine Functionalization
| Reaction Type | Purpose | Typical Substrates | Catalyst System Example | Key Advantages | Source |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | C-N bond formation | Aryl/Hetaryl Halides + Amines | Pd(OAc)₂ / CM-phos | Direct amination, high functional group tolerance. | orgsyn.orgnih.gov |
| Suzuki-Miyaura Coupling | C-C bond formation | Aryl/Hetaryl Halides + Boronic Acids | Pd(PPh₃)₄ | Stable reagents, high selectivity, can be done under microwave irradiation. mdpi.com | mdpi.comnih.govrsc.org |
Oxidative Annulation and Other Cyclization Reactions in Pyrimidine Synthesis
Instead of modifying a pre-existing pyrimidine, the 4-methylpyrimidine (B18481) ring can be constructed from acyclic precursors through cyclization reactions. numberanalytics.com The traditional and most fundamental approach involves the condensation of an N-C-N fragment, like an amidine, with a 1,3-dielectrophile, such as a derivative of acetoacetone, to form the substituted pyrimidine ring. mdpi.com
Modern synthetic chemistry has introduced more advanced methods, including various multicomponent reactions and cycloadditions. mdpi.com Oxidative annulation, for instance, allows for the synthesis of 4-arylpyrimidines by reacting acetophenone-formamide conjugates. organic-chemistry.org Other innovative strategies include the copper-catalyzed [3+3] annulation of amidines with saturated ketones and [4+2] cycloaddition reactions that build the heterocyclic core in a convergent manner. mdpi.comorganic-chemistry.org These methods often provide rapid access to diverse pyrimidine structures from simple, readily available starting materials. organic-chemistry.org
Table 3: Modern Cyclization Strategies for Pyrimidine Ring Synthesis
| Reaction Type | Reactants | Catalyst/Promoter | Key Feature | Source |
|---|---|---|---|---|
| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | - | Forms pyrimidines via an oxidative [3+2+1] three-component annulation. organic-chemistry.org | organic-chemistry.org |
| [3+3] Annulation | Amidines, Saturated Ketones | Cu-catalyzed | Cascade reaction involving oxidative dehydrogenation/annulation. organic-chemistry.org | organic-chemistry.org |
| [4+2] Cycloaddition | 1,2,3-Triazines, Amidines | - | Inverse electron-demand Diels-Alder type reaction provides 2,5-disubstituted pyrimidines. mdpi.com | mdpi.com |
| Three-Component Coupling | Ketones, NH₄OAc, DMFDMA | NH₄I | Metal- and solvent-free synthesis of a broad range of pyrimidines. organic-chemistry.org | organic-chemistry.org |
Amide Coupling Reactions for Derivative Formation
The this compound scaffold contains a hydroxyl group that serves as a prime handle for further derivatization, most commonly through the formation of esters or, after conversion to an amine, amides. Amide coupling is a fundamental transformation in medicinal chemistry for building molecular complexity and modulating physicochemical properties. nih.govresearchgate.net
The general strategy involves a two-step sequence: first, the hydroxyl group on the piperidine ring is converted into a primary or secondary amine. This resulting amine can then be coupled with a carboxylic acid to form an amide bond. This coupling is typically mediated by a peptide coupling agent, which activates the carboxylic acid for nucleophilic attack by the amine. Common coupling agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or phosphonium-based reagents like BOP. nih.govnih.govnih.gov
Table 4: Common Reagents for Amide Coupling Reactions
| Coupling Agent | Abbreviation | Typical Co-reagent/Base | Application Note | Source |
|---|---|---|---|---|
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | 1-Hydroxybenzotriazole (HOBt) | Widely used for forming amides from carboxylic acids and amines. nih.gov | nih.gov |
| 1-Propylphosphonic Anhydride | T3P® | Triethylamine (TEA) | Effective coupling agent for forming amide bonds. | nih.gov |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DBU | Used for in situ activation of amide groups for further modification. nih.gov | nih.gov |
Functionalization and Derivatization Strategies for this compound
Beyond simple derivatization of the hydroxyl group, the piperidine ring itself offers multiple sites for modification, allowing for extensive structural diversification to explore structure-activity relationships.
Modification of the Piperidine Ring System for Structural Diversification
The piperidine scaffold is a privileged structure in drug discovery, and methods to functionalize it are of great interest. nih.govresearchgate.netarizona.edu Modern synthetic methods have enabled the selective modification of the piperidine ring at positions that were traditionally difficult to access.
One powerful strategy is catalyst-controlled C-H functionalization. nih.govresearchgate.net This approach allows for the direct introduction of new substituents (e.g., aryl or alkyl groups) at specific C-H bonds (α, β, or γ to the nitrogen) on the piperidine ring, often with high regio- and stereoselectivity. nih.gov Rhodium-based catalysts, for example, have been developed for the selective functionalization of C2, C3, and C4 positions. nih.gov
Alternative strategies often begin with a modified piperidine precursor. For instance, synthesis can start with N-Boc-piperidin-4-one, which allows for a wide range of chemical transformations at the ketone position (e.g., Wittig reactions, Grignard additions, reductive aminations) before the N-Boc protecting group is removed and the pyrimidine moiety is installed. researchgate.net One-pot cyclization/reduction cascades of halogenated amides also provide an efficient route to variously substituted piperidines. mdpi.com These methods provide a toolkit for creating a diverse library of analogs from a common core structure. nih.govmdpi.com
Table 5: Strategies for Piperidine Ring Modification
| Strategy | Description | Example Reagents/Catalysts | Outcome | Source |
|---|---|---|---|---|
| Catalyst-Controlled C-H Functionalization | Directly converts a C-H bond on the piperidine ring to a C-C or C-X bond. | Rhodium catalysts (e.g., Rh₂(R-TPPTTL)₄) | Introduces functional groups at C2, C3, or C4 with high selectivity. nih.gov | nih.govresearchgate.net |
| Synthesis from Piperidones | Utilizes the ketone in piperidin-4-one as a handle for various transformations. | Grignard reagents, Wittig reagents, NaBH(OAc)₃ for reductive amination | Creates diverse C4-substituted piperidines. | researchgate.net |
| Intramolecular Cyclization | Forms the piperidine ring from an acyclic precursor via ring closure. | Palladium catalysts (aza-Heck), Copper catalysts (radical cyclization) | Constructs complex, often stereodefined, piperidine systems. mdpi.com | nih.govmdpi.com |
| One-Pot Cascade Reactions | Combines multiple steps (e.g., amide activation, reduction, cyclization) into a single procedure. | Tf₂O, NaBH₄ | Efficiently synthesizes N-substituted piperidines from halogenated amides. mdpi.com | mdpi.com |
Substituent Effects and Chemical Space Exploration on the Pyrimidine Moiety
The pyrimidine ring is a well-established pharmacophore found in numerous clinically approved drugs and biologically active molecules. nih.govresearchgate.net Modifications to the substituents on this heterocyclic core are a cornerstone of medicinal chemistry, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. For scaffolds related to this compound, altering the groups on the pyrimidine ring can dramatically influence biological activity.
Research into analogous heterocyclic systems demonstrates the profound impact of these modifications. For instance, in a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives, the introduction of various aryl substituents on the piperazine (B1678402) ring, which is electronically connected to the pyrimidine core, led to potent inhibitors of inflammatory caspases. Similarly, studies on pyrimidine derivatives as inhibitors of glutathione (B108866) reductase have shown that the presence and position of chloro and amino groups directly attached to the pyrimidine ring are critical for inhibitory activity. juniperpublishers.com For example, 4-amino-2,6-dichloropyrimidine (B161716) was found to be a more potent inhibitor than its mono-chloro or unsubstituted counterparts, highlighting the effect of electron-withdrawing groups on target engagement. juniperpublishers.com
The exploration of this chemical space involves synthesizing libraries of compounds with diverse substituents to build structure-activity relationships (SAR). In the development of inhibitors for Protein Kinase B (PKB), analogs based on a 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold—a close relative of the pyrimidine core—showed that increased lipophilicity of substituents on a linked benzyl (B1604629) group led to improved selectivity for PKB over the related kinase PKA. nih.gov This was attributed to a reduction in activity against PKA rather than an increase in affinity for PKB. nih.gov
The following table summarizes SAR data from related pyrimidine-containing scaffolds, illustrating the effect of substituent changes on biological targets.
Table 1: Substituent Effects on the Biological Activity of Pyrimidine Analogs
| Scaffold | Substituent Variation | Target | Measured Activity (Ki or IC50) | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine-piperazine | Phenyl on piperazine | hA₂A AR | 15.4 nM (Ki) | nih.gov |
| Thiazolo[5,4-d]pyrimidine-piperazine | Benzyl on piperazine | hA₂A AR | 58 nM (Ki) | nih.gov |
| Thiazolo[5,4-d]pyrimidine-piperazine | (Pyrrolidin-1-yl)ethyl on piperazine | hA₂A AR | 13.6 nM (Ki) | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine-piperidine | 4-Benzylpiperidine | PKB | 14 nM (IC50) | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine-piperidine | 4-(2,4-Dichlorobenzyl)piperidine | PKB | 13 nM (IC50) | nih.gov |
| Pyrimidine | Unsubstituted | Glutathione Reductase | 2.984 µM (Ki) | juniperpublishers.com |
| Pyrimidine | 4-Amino-6-chloro | Glutathione Reductase | 1.269 µM (Ki) | juniperpublishers.com |
| Pyrimidine | 4-Amino-2,6-dichloro | Glutathione Reductase | 0.979 µM (Ki) | juniperpublishers.com |
Regioselective Transformations and Stereochemical Control in Synthesis
The synthesis of specifically substituted analogs of this compound requires precise control over reaction chemistry, particularly concerning regioselectivity on the pyrimidine ring and stereochemistry on the piperidine ring.
Regioselective Transformations:
The substitution pattern on the pyrimidine ring is crucial for its interaction with biological targets. However, the inherent electronic nature of the diazine core can lead to mixtures of products. Achieving regioselectivity—the controlled substitution at a specific position—is a significant synthetic challenge. Various strategies have been developed to functionalize pyrimidine rings at defined positions.
For instance, direct C-H functionalization can be difficult to control. Therefore, classical methods often rely on the nucleophilic substitution of halopyrimidines. The challenge lies in selectively substituting one halogen over another in di- or tri-halogenated pyrimidines. Advanced methods, such as directed ortho-metalation (DoM), offer a powerful tool for regiocontrol. A highly regioselective lithiation–substitution protocol has been successfully used to introduce a variety of substituents at the C-6 position of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives. nih.gov This approach allows for the systematic exploration of the impact of C-6 substituents on biological activity. nih.gov In other systems, such as 2-chloro-4(3H)-quinazolinone, optimization of N-alkylation conditions can afford complete regioselectivity, enabling exclusive functionalization at the N3 position, which then directs subsequent substitutions at the C2 position. rsc.org
Stereochemical Control in Synthesis:
The piperidine-4-ol moiety contains a stereocenter at the C4 position, and its three-dimensional arrangement can be critical for biological activity. Furthermore, additional substituents on the piperidine ring can create multiple stereocenters, making stereochemical control a key aspect of the synthesis.
Modern synthetic methods provide robust pathways to access specific stereoisomers of substituted piperidin-4-ols. A modular and stereoselective one-pot synthesis has been developed that proceeds through a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring formation step. nih.gov Another powerful strategy involves the stereocontrolled synthesis of lactam-fused 3-methylenetetrahydropyrans from lactam-tethered alkenols. nih.gov The resulting products can be further transformed, for example, through diastereoselective catalytic hydrogenation of the exocyclic alkene to furnish piperidine-fused systems with four contiguous stereocenters. nih.gov Such methods are invaluable for creating libraries of stereochemically defined compounds for biological screening.
Preclinical Pharmacological Investigation and Biological Target Engagement of 1 4 Methylpyrimidin 2 Yl Piperidin 4 Ol Derivatives
In Vitro Assessment of Biological Activity and Target Modulation
The in vitro evaluation of derivatives of 1-(4-methylpyrimidin-2-yl)piperidin-4-ol has spanned a range of biological targets, aiming to elucidate their therapeutic potential across various disease contexts. These laboratory-based studies are fundamental in profiling the pharmacological activity of these compounds, focusing on their direct interactions with specific enzymes and proteins. The primary goal is to identify and characterize the molecular mechanisms through which these derivatives exert their effects, providing a foundation for further preclinical development.
Enzyme inhibition assays are a cornerstone of preclinical investigation, offering quantitative measures of a compound's potency and selectivity. For derivatives of the this compound scaffold, these assays have been crucial in identifying their potential as modulators of key enzymes implicated in cancer, inflammation, and neurodegenerative diseases.
Derivatives featuring a pyrimidine-piperidine core, similar to this compound, have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. nih.govgoogle.com Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. google.com
Notably, compounds with a pyrrolo[2,3-d]pyrimidin-yl-piperidine structure have demonstrated potent, ATP-competitive inhibition of Protein Kinase B (PKB/Akt). nih.gov The PI3K/Akt signaling pathway is a key driver of cell growth and survival, and its frequent deregulation in cancer makes it an important therapeutic target. nih.govgoogle.com Optimization of these derivatives has led to compounds with nanomolar inhibitory potency and significant selectivity for PKB over other related kinases like PKA. nih.gov For instance, certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of PKB. nih.gov Similarly, 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown significant Akt1 inhibitory potency, with IC50 values as low as 18.0 nM. nih.gov
The Janus kinase (JAK) family, particularly JAK1, JAK2, and JAK3, represents another critical target. nih.govnih.gov JAKs are involved in cytokine signaling pathways that regulate immune responses and cell growth. nih.gov Non-selective JAK inhibitors have been associated with adverse effects, driving the development of more selective agents. nih.gov Research into pyrazolopyrimidine derivatives has yielded highly potent and selective JAK3 inhibitors. One such inhibitor, compound 13t, demonstrated an exceptionally low IC50 value of 0.1 nM and exhibited high selectivity for JAK3. nih.govfrontiersin.org This selectivity is crucial as it may lead to a better safety profile, particularly by avoiding the hematological side effects associated with JAK2 inhibition. nih.gov
| Compound/Derivative Class | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 5q) | Akt1 | 18.0 nM | nih.gov |
| 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 5t) | Akt1 | 21.3 nM | nih.gov |
| Pyrazolopyrimidine (Compound 13t) | JAK3 | 0.1 nM | nih.gov |
| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 2) | PKBβ | 28-fold selective vs. PKA | nih.gov |
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. frontiersin.org There are two primary isoforms, COX-1, which is constitutively expressed and has protective functions, and COX-2, which is inducible and plays a major role in inflammatory processes. frontiersin.org While various heterocyclic compounds are under investigation as selective COX-2 inhibitors to mitigate the gastrointestinal side effects of non-steroidal anti-inflammatory drugs (NSAIDs), there is limited publicly available data specifically detailing the evaluation of this compound derivatives for COX-1 or COX-2 modulatory effects. The investigation of such scaffolds remains an area of potential interest for developing novel anti-inflammatory agents.
S-adenosylmethionine decarboxylase (AdoMetDC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell proliferation. The inhibition of AdoMetDC is a therapeutic strategy being explored in oncology. A patent application has listed S-adenosylmethionine decarboxylase inhibitors among a wide array of potential therapeutic agents, but it does not specifically link this activity to pyrimidinyl-piperidine compounds. googleapis.com Currently, there is a lack of specific studies in the public domain investigating the inhibitory effects of this compound derivatives on AdoMetDC.
The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov Several studies have explored derivatives containing pyrimidine (B1678525) and piperidine (B6355638) moieties for their AChE inhibitory potential. nih.govresearchgate.net
Research has shown that the 2-position of the pyrimidine ring can be critical for AChE inhibition. A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and found to exhibit moderate inhibitory activities against AChE. researchgate.net In another study, a novel series of benzamide (B126) derivatives featuring a piperidine core was developed. Within this series, a compound with an ortho-fluorine substitution (compound 5d) was identified as a highly potent AChE inhibitor, with an IC50 value of 13 ± 2.1 nM, which was significantly more potent than the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). nih.gov Furthermore, pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidine derivatives have also been evaluated, with one compound (4l) showing excellent AChE inhibitory activity with an IC50 value of 0.11 μM. nih.gov These findings underscore the potential of the pyrimidine-piperidine scaffold in designing novel and potent AChE inhibitors.
| Compound/Derivative Class | AChE Inhibitory Activity (IC50) | Reference |
|---|---|---|
| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (Compound 5d) | 13 ± 2.1 nM | nih.gov |
| Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine (Compound 4l) | 0.11 µM | nih.gov |
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides | Moderate Activity | researchgate.net |
| Donepezil (Reference Drug) | 0.6 ± 0.05 µM | nih.gov |
Receptor Binding and Functional Assays (e.g., G-Protein Coupled Receptors, Adenosine (B11128) Receptors)
Derivatives of pyrimidine and piperidine have been investigated for their interaction with various receptor systems, including G-Protein Coupled Receptors (GPCRs), which are a major family of drug targets. nih.gov GPCRs, located on the cell membrane, are integral to transducing extracellular signals into physiological effects and are implicated in numerous diseases. nih.gov
Studies on related heterocyclic compounds have shown affinity for specific receptor subtypes. For instance, various 1,4-dihydropyridine (B1200194) and pyridine (B92270) derivatives have demonstrated binding to adenosine receptor subtypes A1, A2A, and A3 in the micromolar range. nih.gov Affinity is typically determined through radioligand binding assays. For example, the affinity at rat brain A1 and A2A receptors has been measured using [3H]-(R)-N6-(phenylisopropyl)adenosine ([3H]-(R)-PIA) and [3H]-2-[[4-(2-carboxyethyl)phenyl]ethylamino]-5'-(N-ethylcarbamoyl)adenosine ([3H]CGS 21680), respectively. nih.gov Affinity at cloned human and rat A3 receptors has been determined using [125I]N6-(4-amino-3-iodobenzyl)-5'-(N-methylcarbamoyl)adenosine ([125I]AB-MECA). nih.gov In one study, a 4-trans-beta-styryl derivative showed a Ki value of 0.670 µM at A3 receptors, demonstrating significant selectivity over A1 and A2A receptors. nih.gov
Furthermore, the broader family of piperidine derivatives has been explored for its interaction with other receptors. For example, 1-Piperidine Propionic Acid (1-PPA) has been identified as a potential allosteric modulator of Protease-Activated Receptor 2 (PAR2), another GPCR involved in inflammatory processes. nih.gov This suggests that the piperidine scaffold is a viable starting point for developing ligands that can bind to allosteric sites on GPCRs. nih.gov Additionally, certain polyfunctionalized pyridines connected to a 1-benzylpiperidine (B1218667) motif have shown high affinity for sigma receptors (σRs), another class of receptors involved in neurological disorders. csic.es
While direct binding data for this compound on adenosine or other GPCRs is not extensively detailed in the provided context, the known interactions of its core scaffolds—pyrimidine and piperidine—with these receptor families highlight a basis for their biological activities.
Cell-Based Functional Efficacy Studies
Derivatives containing piperidine and pyrimidine moieties have been the subject of numerous studies to evaluate their potential as antiproliferative agents against a wide array of human cancer cell lines.
Research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which feature a piperidine core, identified them as a novel class of tubulin inhibitors. nih.gov Through SAR-guided optimization, a derivative was developed that exhibited a potent GI50 of 120 nM in an antiproliferative assay against the DU-145 prostate cancer cell line. nih.gov Similarly, a series of trans-2-alkyl-4-halopiperidines and their tetrahydropyridine (B1245486) analogs were tested against human solid tumor cell lines, including A2780 (ovarian), SW1573 (non-small cell lung cancer), and WiDr (colon). nih.gov The study found that the tetrahydropyridine versions were generally more potent than the piperidine derivatives. nih.gov
Quinoline derivatives incorporating a piperidine moiety have also shown significant growth inhibitory effects. researchgate.net In one study, compounds 7b and 7g, which are 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues, inhibited the growth of T-47D (breast), HeLa (cervical), and MCF-7 (breast) cancer cell lines by 90%, and the HepG2 (liver) cell line by 80%, with paclitaxel (B517696) as the reference drug. researchgate.net Another study focused on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which were tested against four cancer cell lines. mdpi.com Derivatives with a 4-benzoyl, 5-phenyl-1,2,3-triazole structure (compounds 3f-j) were particularly potent, with GI50 values ranging from 22 nM to 31 nM, outperforming the reference drug erlotinib (B232) (GI50 = 33 nM). mdpi.com Compound 3h was the most potent, with a GI50 of 22 nM. mdpi.com
The table below summarizes the antiproliferative activity of selected piperidine and pyrimidine derivatives against various cancer cell lines.
| Compound/Derivative Class | Cell Line | Cancer Type | Activity (GI₅₀) | Reference |
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide (12a ) | DU-145 | Prostate | 120 nM | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h ) | Panel | Multiple | 22 nM | mdpi.com |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3g ) | Panel | Multiple | 26 nM | mdpi.com |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3f ) | Panel | Multiple | 28 nM | mdpi.com |
| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 | Ovarian | Active | nih.gov |
| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | SW1573 | Non-Small Cell Lung Cancer | Active | nih.gov |
| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | WiDr | Colon | Active | nih.gov |
The investigation into the cellular mechanisms of action for piperidine and pyrimidine derivatives has revealed their potential to induce apoptosis in cancer cells.
A study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives demonstrated that the most potent antiproliferative compounds, 3g and 3h , function as inducers of apoptosis. mdpi.com Their proapoptotic activity was confirmed through an apoptotic assay which showed that these compounds act as activators of caspase-3, caspase-8, and the proapoptotic protein Bax. mdpi.com Concurrently, they were found to be down-regulators of the anti-apoptotic protein Bcl2. mdpi.com This dual action of activating pro-death signals while inhibiting survival signals confirms their role as apoptosis inducers. mdpi.com
While direct evidence for the induction of myeloid differentiation by this compound derivatives is not specified in the provided search results, the demonstrated proapoptotic properties of related heterocyclic structures are a key aspect of their anticancer potential.
Antimicrobial and Antiparasitic Efficacy in Cellular Models
Derivatives based on pyrimidine and related heterocyclic scaffolds have shown promise as antifungal agents, particularly against opportunistic Candida species.
A study evaluating a novel series of pyrazoline derivatives found that the most effective compounds, 3h and 4c , exhibited significant antifungal activity. nih.gov Molecular docking studies suggested these compounds could act as dual inhibitors of dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT), which are crucial enzymes for the survival and pathogenicity of Candida albicans. nih.gov Another investigation into hydrazone-pyrimidinetrione analogs identified several derivatives with potent growth inhibition at concentrations of 10 μM or lower against clinically relevant fungal pathogens. nih.gov
The antifungal efficacy of a series of pyrazoline derivatives was evaluated against several Candida species using the broth microdilution method. nih.gov The results, including Minimum Inhibitory Concentration (MIC), demonstrate their potential. While direct data for this compound is not available, the activity of related structures underscores the potential of this chemical class.
| Fungal Strain | Compound Class | Activity (MIC) | Reference |
| Candida albicans | Pyrazoline derivatives | Not specified | nih.gov |
| Candida tropicalis | Pyrazoline derivatives | Not specified | nih.gov |
| Candida parapsilosis | Pyrazoline derivatives | Not specified | nih.gov |
| Candida spp. | Hydrazone-pyrimidinetrione analogs | ≤10 μM | nih.gov |
| Candida spp. | Cycloalkylidene-hydrazinyl-thiazoles | Good activity | mdpi.com |
Derivatives of this compound and related structures have been extensively evaluated for their efficacy against a range of protozoan parasites responsible for major global diseases.
Antimalarial Activity: Hybrid molecules combining 4-aminoquinoline (B48711) and pyrimidine moieties have demonstrated potent activity against both chloroquine-sensitive (D6, 3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.govnih.gov In one study, several 1,4-disubstituted piperidine derivatives were synthesized and evaluated, with compounds 13b (IC50 = 4.19 nM for 3D7; 13.30 nM for W2) and 12a (IC50 = 11.6 nM for W2) showing activity comparable to or better than chloroquine (B1663885). nih.gov Another series of 4-aminoquinoline-pyrimidine hybrids also produced compounds that were 5 to 25 times more active than chloroquine against the resistant W2 strain. nih.gov
Antitrypanosomal Activity: A series of 4-aminopiperidine (B84694) derivatives was screened against Trypanosoma brucei rhodesiense, the parasite causing human African trypanosomiasis. nih.gov This screening identified 29 molecules with selective activity, showing IC50 values ranging from 0.12 to 10 μM. nih.gov More specifically, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising antitrypanosomal activity. nih.govlboro.ac.uk Compound 32 from this series exhibited an in vitro EC50 value of 0.5 µM against T. b. rhodesiense, with several other analogues also showing activity below 1 µM. nih.govlboro.ac.uk
Anti-Toxoplasma Activity: The pyrimidine scaffold is a known target for anti-toxoplasmosis drugs, as exemplified by the first-line treatment pyrimethamine, which inhibits the parasite's dihydrofolate reductase (DHFR). nih.gov Research into pyrimidine salvage pathways in Toxoplasma gondii has identified new avenues for treatment. nih.gov While direct testing of this compound derivatives against T. gondii is not detailed in the provided results, the structural relationship to established anti-Toxoplasma agents suggests potential utility. nih.gov
The table below summarizes the antiparasitic activities of various relevant derivatives.
| Parasite Species | Compound/Derivative Class | Strain(s) | Activity (IC₅₀/EC₅₀) | Reference |
| Plasmodium falciparum | 1,4-Disubstituted piperidine (13b ) | 3D7 (Sens.) | 4.19 nM | nih.gov |
| Plasmodium falciparum | 1,4-Disubstituted piperidine (13b ) | W2 (Res.) | 13.30 nM | nih.gov |
| Plasmodium falciparum | 1,4-Disubstituted piperidine (12a ) | W2 (Res.) | 11.6 nM | nih.gov |
| Plasmodium falciparum | 4-Aminopiperidine derivatives | K1 (Res.) | 0.17 - 5 µM | nih.gov |
| Trypanosoma brucei rhodesiense | 4-Aminopiperidine derivatives | STIB900 | 0.12 - 10 µM | nih.gov |
| Trypanosoma brucei rhodesiense | 4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidine (32 ) | - | 0.5 µM | nih.govlboro.ac.uk |
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
Derivatives of piperidine and pyrimidine have been a subject of investigation for their potential against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Research into compounds structurally related to this compound has revealed significant antimycobacterial properties.
A study exploring piperidinol derivatives demonstrated bactericidal activity against Mycobacterium smegmatis, a non-pathogenic surrogate for Mtb. google.com One piperidinol compound showed a minimum bactericidal concentration (MBC) of 312.5 μg·mL⁻¹, while a derivative exhibited a more potent MBC range of 78 to 156 μg·mL⁻¹. google.com Time-kill experiments confirmed that these compounds rapidly eradicate viable M. smegmatis, with complete killing observed within 3 to 5 hours. google.com
Further research into piperidine derivatives identified inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an essential enzyme in the Mtb menaquinone biosynthetic pathway. usp.br Novel inhibitors from this class showed potent activity against both the MenA enzyme and whole Mtb cells, with IC₅₀ values of 13–22 μM and growth inhibitory concentration (GIC₅₀) values of 8–10 μM, respectively. usp.br
Other studies have synthesized and evaluated various piperidine derivatives, noting their potential as antitubercular agents. For instance, certain 1,4-substituted piperidine derivatives have been reported to possess more potent activity than their 1-substituted counterparts. A series of novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives yielded four compounds with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis H37Rv. Similarly, 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against intracellular Mtb within human macrophages and against biofilm-forming tubercle bacilli.
Table 1: Antimycobacterial Activity of Selected Piperidine and Pyrimidine Derivatives
| Compound Class/Derivative | Target Organism | Activity Metric | Result | Reference(s) |
|---|---|---|---|---|
| Piperidinol Compound 1 | M. smegmatis | MBC | 312.5 µg·mL⁻¹ | google.com |
| Piperidinol Compound 2 | M. smegmatis | MBC | 78-156 µg·mL⁻¹ | google.com |
| Piperidine Derivative | MenA Enzyme (Mtb) | IC₅₀ | 13–22 µM | usp.br |
| Piperidine Derivative | M. tuberculosis | GIC₅₀ | 8–10 µM | usp.br |
| Benzimidazolyl-piperidine Imine | M. tuberculosis H37Rv | MIC | 6.25 µg/mL | |
| 4-(pyridin-4-yl) thieno[2,3-d]pyridazine | M. tuberculosis | MIC | 12.5 μg/mL |
Antiviral Effects in In Vitro Systems (e.g., Hepatitis B Virus, Chikungunya Virus)
In Vivo Efficacy Studies in Non-Human Animal Models
Assessment of Therapeutic Modulatory Effects in Inflammatory Disease Models (e.g., Inflammatory Arthritis)
There is a lack of specific published in vivo studies assessing the therapeutic effects of this compound derivatives in animal models of inflammatory arthritis. While other classes of nitrogen-containing heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives and 1,4-dihydropyridine derivatives, have been evaluated for anti-inflammatory properties in various animal models like carrageenan-induced paw edema and acute lung injury, direct evidence for the efficacy of the pyrimidinyl-piperidine scaffold in arthritis models is not present in the reviewed literature.
Antitumor Efficacy in Xenograft Models
Piperidine-containing compounds have been evaluated for their antitumor properties in preclinical xenograft models. One notable derivative, 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), was investigated in a mouse xenograft model using H441 lung adenocarcinoma cells. In this model, CLEFMA demonstrated potent tumor suppression. At a dose of 0.4 mg·kg⁻¹, CLEFMA achieved approximately 96% tumor inhibition compared to the control group. This antitumor activity was associated with a significant reduction in the tumor's metabolic requirement, as evidenced by a decreased uptake of the glucose analog FDG in PET scans.
In another study, indenopyrazole and imidazo[1,2–a]pyrazine derivatives, which represent different heterocyclic systems, were shown to inhibit tumor growth in HCT116 and HepG2 xenograft mouse models by targeting tubulin polymerization. Although these compounds are not direct derivatives of this compound, the findings for compounds like CLEFMA highlight the potential of the broader piperidine scaffold in the development of novel anticancer agents for in vivo applications.
Table 2: In Vivo Antitumor Efficacy of a Piperidine Derivative
| Compound | Animal Model | Cell Line | Efficacy | Reference |
|---|---|---|---|---|
| CLEFMA | Mouse Xenograft | H441 Lung Adenocarcinoma | ~96% tumor inhibition at 0.4 mg·kg⁻¹ |
Antiparasitic Efficacy in Systemic Infection Models (e.g., Plasmodium berghei liver stage)
A thorough search of scientific databases did not identify in vivo studies evaluating the antiparasitic efficacy of this compound derivatives against the liver stage of Plasmodium berghei. While quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of compounds against the liver stages of Plasmodium species, specific data for this class of compounds is absent from the available literature.
Investigation of Antihyperglycemic Effects
Compounds featuring a pyrimidinyl-piperidine core have been identified as potential agents for the treatment of Type II diabetes. This activity is primarily linked to the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). google.com DPP-IV is responsible for inactivating glucagon-like peptide-1 (GLP-1), a hormone that promotes glucose-dependent insulin (B600854) secretion. By inhibiting DPP-IV, these compounds can enhance the action of GLP-1, leading to better glycemic control.
A patent for DPP-IV inhibitors explicitly includes compounds with a 1-(2-pyrimidinyl)piperidine structure for the therapeutic treatment of Type II diabetes and its associated complications. google.com Furthermore, related research has pointed to pyridinyl pyrimidinyl piperidine compounds as modulators of GPR119, another target for potential antidiabetic therapies. usp.br Although specific in vivo data on the antihyperglycemic effects of this compound itself is not detailed in these sources, the documented activity of the broader structural class in targeting key proteins of glucose metabolism underscores its potential in this therapeutic area.
Evaluation of Neurological Modulatory Potential in Animal Models (e.g., Huntington's Disease, Parkinson's Disease)
The therapeutic potential of novel chemical entities is often explored through their evaluation in established animal models of human diseases. For neurodegenerative conditions such as Huntington's disease and Parkinson's disease, which are characterized by progressive neuronal loss and dysfunction, the investigation of new pharmacological agents is a critical area of research. Both pyrimidine and piperidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including those with activity in the central nervous system. researchgate.netdoaj.orgbenthamdirect.comnih.govnih.gov
The core structure of this compound combines a pyrimidine ring, known for its presence in molecules with neuroprotective and neuromodulatory activities, with a piperidine moiety, a common feature in many CNS-active drugs. researchgate.netbenthamdirect.comnih.govnih.gov Derivatives of both pyrimidine and piperidine have been investigated for their potential to address the underlying pathologies of neurodegenerative disorders. researchgate.netdoaj.orgbenthamdirect.comnih.gov For instance, various pyrimidine analogues have been studied for their role in mitigating neurodegeneration by targeting biological pathways implicated in diseases like Alzheimer's, Parkinson's, and Huntington's. researchgate.netdoaj.orgnih.gov Similarly, the piperidine nucleus is a key component of numerous compounds developed for neurological conditions. benthamdirect.comnih.govnih.gov
Despite the pharmacological interest in both the pyrimidine and piperidine moieties, a comprehensive search of the current scientific literature did not yield specific preclinical data on the evaluation of this compound or its direct derivatives in animal models of Huntington's disease or Parkinson's disease. Consequently, there is no available research data to present on its specific neurological modulatory potential in these models.
Plant Growth Stimulant Activities
In addition to their applications in medicine, pyrimidine-based compounds have also been investigated for their roles in agriculture as plant growth regulators. researchgate.netrajpub.comresearchgate.netnih.gov The regulation of plant growth and development is a complex process involving various endogenous phytohormones. Synthetic compounds that can mimic or influence the action of these hormones are of significant interest for improving crop yields and resilience. rajpub.comresearchgate.netnih.gov
The pyrimidine structure is a component of naturally occurring molecules in plants and has been synthetically modified to create compounds with growth-regulating properties. researchgate.netrajpub.comresearchgate.netnih.gov Research in this area has explored how different derivatives of pyrimidine can affect various aspects of plant physiology, from seed germination to root and shoot development. researchgate.netrajpub.comresearchgate.net The specific substitutions on the pyrimidine ring have been shown to influence the type and extent of the growth-regulating activity. rajpub.comresearchgate.net
However, a detailed review of the available literature reveals no specific studies or data on the plant growth stimulant activities of this compound or its derivatives. While the broader class of pyrimidine derivatives has shown promise in this area, the specific effects of this particular compound on plant growth have not been reported.
Computational and Theoretical Approaches in the Drug Design of 1 4 Methylpyrimidin 2 Yl Piperidin 4 Ol Derivatives
Computer-Aided Drug Design (CADD) Methodologies
Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that facilitate the discovery and design of new therapeutic agents. rsc.orgnih.govnih.gov These methodologies are broadly categorized into two main types: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govnih.govnih.gov The choice between these approaches fundamentally depends on the availability of the three-dimensional (3D) structure of the biological target, such as a protein or enzyme. nih.govnih.gov
Structure-Based Drug Design (SBDD)
When the 3D structure of a biological target is known, typically through experimental methods like X-ray crystallography or NMR spectroscopy, Structure-Based Drug Design (SBDD) becomes the approach of choice. nih.govnih.gov SBDD leverages the target's structural information to design molecules that can bind with high affinity and specificity to a particular site, such as an active or allosteric site. nih.gov This method is analogous to designing a key for a specific lock, where the intricate details of the lock's shape are known.
For derivatives of 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol, SBDD would involve using the structure of a relevant kinase or other enzyme to guide the design process. The pyrimidine (B1678525) and piperidine (B6355638) moieties are common scaffolds in kinase inhibitors, making this a promising strategy. nih.govyoutube.com
A cornerstone of SBDD is molecular docking. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. rsc.org Docking algorithms explore various possible conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity, often expressed as a binding energy score in kcal/mol. youtube.com
In the context of this compound derivatives, docking studies would be performed to predict how modifications to the core structure affect binding to a target kinase. For instance, different substituents on the pyrimidine or piperidine rings would be modeled to identify which groups enhance interactions with key amino acid residues in the active site. Analysis of the docked poses reveals crucial interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the ligand-target complex. youtube.comyoutube.com This provides invaluable insights for optimizing the lead compound.
Table 1: Example Molecular Docking Results for Hypothetical Derivatives This table presents illustrative data based on typical docking studies.
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Derivative A | Kinase X | -10.5 | GLU 166, HIS 41 | Pi-H, H-acceptor |
| Derivative B | Kinase X | -9.8 | MET 165, CYS 145 | Hydrogen Bond, Hydrophobic |
| Derivative C | Kinase X | -11.2 | GLN 189, HIS 163 | Pi-H, Ionic |
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations assess the stability and conformational changes of the ligand-protein complex over time, typically on the nanosecond scale. youtube.comyoutube.com By simulating the movements of atoms and molecules, MD can validate the binding poses predicted by docking and provide a more accurate estimation of binding free energies. youtube.comresearchgate.net
De novo design is a creative computational approach that aims to build novel molecules from scratch, either by assembling small molecular fragments or by generating new structures atom by atom. nih.gov These methods can be guided by the structure of the target's binding site to generate compounds with ideal complementary shapes and chemical features. This strategy is particularly useful for exploring novel chemical space beyond existing compound libraries.
In the drug design of this compound derivatives, de novo design could be employed by using the core scaffold as a starting point or a primary fragment. The algorithm would then "grow" new functional groups from this base, exploring various chemical modifications to optimize binding interactions within the target pocket, potentially leading to the discovery of highly novel and potent inhibitors. nih.gov This can be achieved through fragment-based drug discovery (FBDD), where small chemical fragments that bind to the target are identified and then linked or grown to create a lead compound. nih.govresearchgate.net
Ligand-Based Drug Design (LBDD)
In situations where the 3D structure of the biological target is unknown, researchers can turn to Ligand-Based Drug Design (LBDD). nih.govnih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov LBDD methods use a set of known active ligands to derive a model that defines the essential structural features required for bioactivity.
Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. A QSAR model is essentially a mathematical equation that relates numerical descriptors of the molecules (representing physicochemical properties like hydrophobicity, electronics, or steric effects) to their measured activity.
For a series of this compound derivatives with known inhibitory activities (e.g., IC50 values), a QSAR model could be developed. youtube.com This model could then be used to predict the activity of new, unsynthesized derivatives, allowing chemists to prioritize the synthesis of the most promising candidates. The statistical robustness of a QSAR model is evaluated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).
Table 2: Example of a Hypothetical 2D-QSAR Model Equation This table illustrates a typical QSAR model format and its statistical validation parameters.
| Model Parameter | Description | Value |
|---|---|---|
| Equation | pIC50 = 0.75(Atype_C_6) - 0.52(Dipole-mag) + 1.2*(S_sssN) + 3.8 | - |
| r² | Correlation coefficient (Goodness of fit) | 0.95 |
| q² | Cross-validated correlation coefficient (Internal predictivity) | 0.88 |
| pred_r² | Predictive r-squared for external test set (External predictivity) | 0.85 |
| F-test | F-test value for statistical significance | 150.4 |
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the ensemble of steric and electronic features necessary for a molecule to interact optimally with a specific biological target. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of key chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov
The development of a pharmacophore model for a series of compounds, such as derivatives of this compound, typically begins with the analysis of a set of structurally diverse molecules with known biological activity against a target of interest. Computational tools are used to identify common chemical features and their spatial relationships in the most active compounds. For instance, in the structure of this compound, the hydroxyl group on the piperidine ring can act as a hydrogen bond donor and acceptor. The nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors, while the methyl group and the aromatic pyrimidine ring itself can serve as hydrophobic features.
Once generated, these models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules that possess the required pharmacophoric features, and thus have a high probability of being active. nih.gov The accuracy of a pharmacophore model is often validated by its ability to distinguish known active compounds from inactive ones (decoys). nih.gov This approach accelerates the discovery of new chemical entities that can be synthesized and evaluated as potential drug candidates. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful theoretical tools used to investigate the intrinsic electronic properties of a molecule, providing deep insights into its structure, stability, and chemical reactivity. These methods are frequently applied to heterocyclic compounds like pyrimidine and piperidine derivatives to guide the design of new therapeutic agents. irjweb.comresearchgate.net
Density Functional Theory (DFT) has become a prevalent computational method for studying the electronic structure of molecules in medicinal chemistry. researchgate.nettandfonline.com By utilizing functionals like the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G or 6-311G, researchers can accurately predict various molecular properties. irjweb.comtandfonline.com
A primary application of DFT is the determination of the most stable three-dimensional conformation of a molecule through geometry optimization. irjweb.com For derivatives of this compound, this would involve calculating the energetically preferred arrangement of the piperidine ring, which typically adopts a chair conformation, and the orientation of the methylpyrimidine substituent. wikipedia.org DFT calculations are also employed to determine bond lengths, bond angles, and Mulliken atomic charges, which are fundamental to understanding the molecule's physical structure and charge distribution. tandfonline.com These foundational calculations are prerequisites for more advanced analyses, including the study of frontier molecular orbitals and reaction mechanisms.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. ijcce.ac.ir The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.comijcce.ac.ir
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ijcce.ac.ir A small energy gap implies that the molecule can be easily polarized and is generally more chemically reactive, suggesting that charge transfer can readily occur within the molecule. irjweb.com In drug design, these parameters help in understanding how a molecule might interact with a biological target. For pyrimidine derivatives, computational studies have shown that eventual charge transfers are a key part of their reactivity profile. irjweb.com
Below is a table showing representative calculated energy values for related pyrimidine derivatives, illustrating typical findings from such analyses.
| Compound/Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Source |
| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | B3LYP/6-311G(d,p) | -6.2613 | -0.8844 | 5.3769 | irjweb.com |
| 6-Amino-1-benzyl-pyrimidine derivative (3a) | B3LYP/6-31G* | -5.73 | -1.58 | 4.15 | tandfonline.com |
| Thiophene-pyrimidine derivative (MTPD) | B3LYP/6-31G(d) | -6.37 | -1.82 | 4.55 | sciensage.info |
This table is illustrative and presents data for structurally related compounds to demonstrate the application of HOMO-LUMO analysis.
Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. irjweb.com This analysis provides a detailed picture of the bonding and orbital interactions by examining the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO.
A larger E(2) value indicates a more significant interaction between the electron donor and acceptor, reflecting greater electronic delocalization and stabilization of the molecule. For compounds containing pyrimidine and piperidine rings, NBO analysis can reveal key interactions, such as the delocalization of lone pair electrons from nitrogen or oxygen atoms into the antibonding orbitals (π* or σ*) of the ring systems. These interactions are crucial for understanding the molecule's electronic stability and conformation.
The table below presents examples of significant hyperconjugative interactions and their stabilization energies calculated for a related pyrimidine derivative.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Source |
| LP (1) N2 | π* (C1-C6) | 38.33 | n → π | irjweb.com |
| LP (1) N2 | π (C3-C4) | 39.88 | n → π | irjweb.com |
| LP (1) N5 | π (C1-C6) | 28.52 | n → π | irjweb.com |
| LP (1) N5 | π (C3-C4) | 4.28 | n → π* | irjweb.com |
This table is illustrative, showing data from N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine to demonstrate the type of findings from NBO analysis.
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. tandfonline.comsciensage.info This application is highly valuable as it allows for a direct comparison between theoretical calculations and experimental results, serving as a powerful tool for structural confirmation. sciensage.inforsc.org
By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. sciensage.info Although calculated frequencies are often systematically higher than experimental ones, they can be scaled using an appropriate factor to achieve good agreement. This comparison helps in the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups. For a molecule like this compound, this would involve identifying the characteristic vibrations of the O-H, C-N, and C-O bonds, as well as the pyrimidine ring modes.
The following table provides an example of a comparison between experimental and calculated vibrational frequencies for key bonds in a related pyrimidine compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Source |
| N-H Stretch | 3278 | 3450 | ijcce.ac.ir |
| C=O Stretch | 1702 | 1720 | ijcce.ac.ir |
| C=S Stretch | 1258 | 1270 | ijcce.ac.ir |
This table is illustrative, using data from a pyrimidine-thione derivative to demonstrate the comparison between experimental and computed spectroscopic data.
Advanced Analytical and Spectroscopic Characterization of 1 4 Methylpyrimidin 2 Yl Piperidin 4 Ol in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol, the spectrum would show characteristic signals for the pyrimidine (B1678525) ring, the piperidine (B6355638) ring, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment, while their splitting patterns (e.g., singlet, doublet, triplet, multiplet) would indicate the number of adjacent protons.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display a distinct signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment (e.g., carbons bonded to nitrogen or oxygen appear further downfield).
Below is an illustrative table of expected NMR spectral data, based on the compound's structure and known values for similar heterocyclic systems.
Illustrative NMR Data for this compound This table represents predicted values for educational purposes and is not based on published experimental results for this specific compound.
¹H NMR (in CDCl₃, 400 MHz)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.10 | d | 1H | Pyrimidine H-6 |
| ~6.45 | d | 1H | Pyrimidine H-5 |
| ~4.60 | m | 2H | Piperidine H-2e, H-6e (axial) |
| ~3.95 | m | 1H | Piperidine H-4 (CH-OH) |
| ~3.30 | t | 2H | Piperidine H-2a, H-6a (equatorial) |
| ~2.40 | s | 3H | Methyl (CH₃) |
| ~1.95 | m | 2H | Piperidine H-3e, H-5e (axial) |
| ~1.60 | m | 2H | Piperidine H-3a, H-5a (equatorial) |
¹³C NMR (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~167.0 | Pyrimidine C-4 |
| ~161.5 | Pyrimidine C-2 |
| ~157.0 | Pyrimidine C-6 |
| ~110.0 | Pyrimidine C-5 |
| ~67.0 | Piperidine C-4 |
| ~43.5 | Piperidine C-2, C-6 |
| ~34.0 | Piperidine C-3, C-5 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
For this compound (C₁₀H₁₅N₃O), the expected monoisotopic mass is approximately 193.1215 g/mol . In electrospray ionization (ESI) positive mode, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 194.1289.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of individual components in a mixture. In fragmentation analysis (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This pattern provides valuable structural information, often revealing the loss of specific functional groups.
Illustrative Mass Spectrometry Data for this compound This table represents predicted values for educational purposes and is not based on published experimental results for this specific compound.
| Technique | Ion Mode | Expected m/z | Interpretation |
|---|---|---|---|
| HRMS | ESI+ | ~194.1289 | [M+H]⁺, confirms elemental composition C₁₀H₁₆N₃O⁺ |
| MS/MS | ESI+ | ~176.1184 | [M+H - H₂O]⁺, loss of water from the hydroxyl group |
| MS/MS | ESI+ | ~119.0660 | Cleavage of the piperidine ring, [C₆H₇N₂]⁺ fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint."
For this compound, key expected vibrations include:
A broad O-H stretching band from the alcohol group, typically in the range of 3200-3600 cm⁻¹.
C-H stretching vibrations from the aliphatic piperidine ring and the aromatic pyrimidine ring, usually between 2850-3100 cm⁻¹.
C=N and C=C stretching vibrations from the pyrimidine ring, expected in the 1500-1650 cm⁻¹ region.
C-N stretching from the bond between the piperidine nitrogen and the pyrimidine ring, typically around 1200-1350 cm⁻¹.
A C-O stretching vibration from the secondary alcohol, appearing in the 1000-1200 cm⁻¹ range.
Illustrative Vibrational Spectroscopy Data for this compound This table represents predicted values for educational purposes and is not based on published experimental results for this specific compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 (broad) | Strong | O-H stretch (alcohol) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1620 | Strong | C=N stretch (pyrimidine) |
| ~1580 | Strong | C=C stretch (pyrimidine ring) |
| ~1340 | Medium | C-N stretch (aryl-amine) |
Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts (e.g., HPLC, UPLC, TLC)
Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used to monitor reaction progress and determine appropriate solvent systems for larger-scale purification. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone). The compound's retention factor (Rf) value would be indicative of its polarity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution techniques used for the final purity assessment of a research compound. A common method would involve a reversed-phase column (e.g., C18) with a gradient elution system, typically using a mixture of water (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, often detected by UV absorbance at a wavelength where the pyrimidine ring absorbs strongly (e.g., ~254 nm).
Illustrative Chromatographic Conditions for Analysis This table represents typical starting conditions for method development and is not based on published experimental results for this specific compound.
| Technique | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (95:5 v/v) | UV light (254 nm) / Iodine stain |
Future Directions and Research Opportunities for 1 4 Methylpyrimidin 2 Yl Piperidin 4 Ol Research
Exploration of Emerging Biological Targets and Therapeutic Areas
The piperidine (B6355638) and pyrimidine (B1678525) moieties are present in numerous biologically active compounds, suggesting that 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol could be a valuable starting point for discovering novel therapeutics. Future research should prioritize screening this compound and its derivatives against a panel of emerging and validated biological targets.
One promising area of investigation is the sigma receptor (SR) family, particularly the sigma-1 receptor (S1R). nih.govnih.gov Screening campaigns on collections of piperidine/piperazine-based compounds have identified potent S1R ligands. nih.govnih.gov Given the structural similarities, this compound should be evaluated for its affinity and functional activity at S1R. Agonism or antagonism of this receptor could have therapeutic implications in neurodegenerative diseases, psychiatric disorders, and cancer. nih.gov
Another key target class includes viral enzymes. Diarylpyrimidine derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov The pyrimidine core of this compound makes it a candidate for exploration in antiviral drug discovery, not only for HIV but also for other viruses like the Hepatitis C virus (HCV), where piperidine scaffolds have been shown to inhibit viral assembly. nih.gov
Furthermore, the piperidine-4-one substructure, a precursor to piperidin-4-ols, is a feature in compounds with analgesic and anti-inflammatory activities. chemrevlett.com Therefore, exploring targets within the pain and inflammation pathways, such as cyclooxygenase (COX) enzymes or opioid receptors, could unveil new therapeutic applications.
Integration of Advanced Computational and Experimental Methodologies
To accelerate the discovery process, a synergistic approach combining computational and experimental methods is essential. For this compound, this would involve a multi-step process.
Initially, in silico screening and molecular docking studies can be employed to predict the binding affinity of the compound against a virtual library of biological targets. This approach has been successfully used to identify the binding mode of piperidine-based S1R ligands. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex and identify key amino acid interactions, providing a rationale for future structural modifications. nih.govnih.gov
Following computational predictions, high-throughput screening (HTS) can be utilized to experimentally validate the predicted biological activities. Phenotypic screens, such as those used to identify inhibitors of HCV proliferation, can reveal the compound's effect in a cellular context without a preconceived target. nih.gov
For promising hits, Structure-Activity Relationship (SAR) studies will be crucial. By systematically modifying the 4-methylpyrimidin-2-yl and piperidin-4-ol moieties, researchers can understand how structural changes impact potency and selectivity.
Development of Novel Synthetic Pathways and Chemical Libraries
The synthesis of piperidin-4-one derivatives, the precursors to this compound, is well-established, often utilizing methods like the Mannich condensation. chemrevlett.com However, there is room for innovation, particularly in developing more efficient and environmentally friendly "green" synthetic methods, such as using deep eutectic solvents. asianpubs.org
A key future direction will be the creation of a diverse chemical library based on the this compound scaffold. This can be achieved through combinatorial chemistry, where different substituents are introduced at various positions on both the pyrimidine and piperidine rings. For instance, multicomponent reactions have proven effective in generating diverse chemical compounds in a one-pot procedure. researchgate.net
The development of synthetic routes for analogs, such as those with different alkyl or aryl groups on the pyrimidine ring or modifications to the piperidinol hydroxyl group, will be essential for extensive SAR studies. researchgate.net
Translational Research Prospects for Lead Compound Development
Once a lead compound with promising activity and selectivity is identified from the chemical library, the focus will shift to translational research to move it from the laboratory toward clinical application. This process involves several stages of optimization.
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be necessary to evaluate the drug-like properties of the optimized leads. These assays provide crucial data on characteristics like solubility, permeability, and metabolic half-life. nih.gov
For compounds with favorable in vitro profiles, the next step involves in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models. These studies assess how the compound is processed by a living organism and how it affects its intended biological target in a physiological context. nih.gov Promising results from these preclinical studies would pave the way for further development.
The table below summarizes potential research activities for the advancement of this compound.
| Research Phase | Activity | Rationale and Key Methodologies |
| Target Discovery | Screening against emerging biological targets | Evaluate affinity for S1R, viral enzymes (e.g., HIV-1 RT), and inflammation-related targets. nih.govnih.govnih.govchemrevlett.com |
| Computational Chemistry | In silico screening and molecular dynamics | Predict binding modes and guide SAR studies using docking and simulation. nih.govnih.govnih.gov |
| Synthetic Chemistry | Library Synthesis | Develop novel synthetic routes and create a diverse library of analogs for SAR. chemrevlett.comasianpubs.org |
| Lead Optimization | Medicinal chemistry campaign | Enhance potency, selectivity, and ADME properties of lead compounds. nih.govnih.gov |
| Preclinical Development | In vitro and in vivo studies | Assess pharmacokinetic and pharmacodynamic profiles in relevant models. nih.govnih.gov |
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over time, accounting for flexible binding pockets (e.g., 5-HT1F’s induced-fit mechanism) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification, guiding lead optimization .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .
How can researchers mitigate nonspecific effects (e.g., luminescence interference) when testing this compound in cell-based assays?
Advanced Research Question
- Dose-Response Curves : Identify concentration thresholds (e.g., ≥3 μM for luminescence artifacts) and use subthreshold doses for valid conclusions .
- Counter-Screens : Test compounds in receptor-negative cells to isolate target-specific effects .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., calcium flux for GPCR activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
